N-benzyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group, a methyl group, and a phenyl group attached to the imidazole ring, along with a thioacetamide moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of N-benzyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-5-phenyl-1H-imidazole-2-thiol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-benzyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetamide moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position.
Scientific Research Applications
N-benzyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Imidazole derivatives, including this compound, are studied for their potential biological activities. They have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. Imidazole derivatives are known to interact with various biological targets, making them candidates for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioacetamide moiety may also play a role in the compound’s biological effects by forming covalent bonds with target proteins. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-benzyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide can be compared with other imidazole derivatives, such as:
1-methyl-5-phenyl-1H-imidazole-2-thiol: This compound lacks the benzyl group and thioacetamide moiety, making it less complex and potentially less biologically active.
Benzimidazole: A simpler imidazole derivative with a fused benzene ring. Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial and anticancer properties.
2-phenylimidazole: Similar to the target compound but lacks the benzyl and thioacetamide groups. It may have different biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other imidazole derivatives.
Properties
IUPAC Name |
N-benzyl-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-22-17(16-10-6-3-7-11-16)13-21-19(22)24-14-18(23)20-12-15-8-4-2-5-9-15/h2-11,13H,12,14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIYHZPWTGTSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.